molecular formula C20H16N4OS3 B2732060 2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-phenylacetamide CAS No. 1005304-32-4

2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-phenylacetamide

Cat. No. B2732060
CAS RN: 1005304-32-4
M. Wt: 424.56
InChI Key: AYZLKXBHQVHWPC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a thiazole ring, and a pyridazine ring, all connected by sulfur atoms. The presence of these heterocyclic rings may contribute to its chemical properties and potential biological activities.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Heterocyclic Synthesis and Applications

The compound and its derivatives are pivotal in the synthesis of various heterocyclic frameworks. For instance, the synthesis of fused thiazolo[3,2-a]pyrimidinones involves N-aryl-2-chloroacetamides as doubly electrophilic building blocks, showcasing the compound's role in the formation of ring-annulated products (B. Janardhan et al., 2014). Similarly, new 5-arylazo-2-chloroacetamido thiazole derivatives have been synthesized for their antioxidant properties, illustrating the compound's versatility in creating biologically active derivatives (A. Hossan, 2020).

Biological Activity and Pharmacological Evaluation

Antimicrobial and Antitumor Activity

Research has also focused on the antimicrobial and antitumor potential of related thiazole derivatives. For example, novel thiazole, pyridone, and other heterocyclic compounds bearing a biologically active sulfonamide moiety have been synthesized and evaluated for their antimicrobial properties, demonstrating promising results against a variety of bacterial and fungal strains (E. Darwish et al., 2014). Additionally, benzimidazoles with Aurora A kinase and KSP inhibitory activities have been developed for their antitumor effects, indicating the compound's role in the discovery of new anticancer agents (Amira S. Abd El‐All et al., 2015).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential biological activities. Given the interest in thiophene derivatives for their wide range of biological activities , this compound could be a promising area of study.

properties

IUPAC Name

2-[6-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4OS3/c1-13-19(28-20(21-13)16-8-5-11-26-16)15-9-10-18(24-23-15)27-12-17(25)22-14-6-3-2-4-7-14/h2-11H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZLKXBHQVHWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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